1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride
Description
Properties
IUPAC Name |
1-isoquinolin-5-ylpiperazin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.2ClH/c17-13-9-15-6-7-16(13)12-3-1-2-10-8-14-5-4-11(10)12;;/h1-5,8,15H,6-7,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUFDWOREBFMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride typically involves the reaction of isoquinoline derivatives with piperazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Scientific Research Applications
1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride has been explored in several key areas:
Medicinal Chemistry
- Therapeutic Potential : This compound has been studied for its ability to inhibit enzymes such as inosine-5′-monophosphate dehydrogenase (IMPDH), which is crucial for purine biosynthesis in pathogens like Mycobacterium tuberculosis . This suggests potential applications in developing anti-tuberculosis drugs.
- Receptor Modulation : Research indicates that the compound may interact with specific biological targets, modulating their activity. For instance, it has been implicated in studies focusing on neuroprotective properties related to dopamine receptors, which are significant in treating disorders such as Parkinson's disease .
Chemical Biology
- Building Block for Synthesis : In organic synthesis, this compound serves as a versatile building block for creating more complex molecules, facilitating the development of novel pharmaceuticals and materials .
Case Study 1: Anticancer Activity
A study published in early 2024 highlighted the potential of isoquinoline derivatives, including those similar to this compound, as topoisomerase inhibitors, which are crucial in cancer therapy. These compounds exhibited significant cytotoxic activity against various cancer cell lines, indicating their potential as lead compounds in drug development .
Case Study 2: Neuroprotective Effects
Research focused on hybrid compounds incorporating piperazine moieties has shown promising results in neuroprotection. Compounds similar to this compound demonstrated selective binding to dopamine receptors (D2/D3), suggesting their utility in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)piperazin-2-one Dihydrochloride
- Structure: Replaces isoquinoline-5-yl with 5-bromopyridin-2-yl.
- Key Features: Bromine atom introduces steric bulk and electron-withdrawing effects. Pyridine ring (vs. Molecular weight: 336.06 g/mol (CAS: 1261642-37-8) .
- Implications: The pyridine analog may exhibit altered pharmacokinetics due to reduced lipophilicity compared to the isoquinoline derivative.
1-(Isoquinolin-5-yl)piperidin-4-one
1-(8-Chloroisoquinolin-5-yl)sulfonylpiperazine Dihydrochloride
- Structure: Features a sulfonyl linker between isoquinoline and piperazine.
- Key Features: Sulfonyl group enhances electronic polarization and may improve metabolic stability. Chlorine substituent on isoquinoline increases steric hindrance. Molecular weight: 428.29 g/mol (CAS: Not specified) .
- Implications : The sulfonyl linker could alter binding orientation in enzyme-active sites compared to the direct linkage in the target compound.
Berotralstat Dihydrochloride
- Structure : Pyrazole-carboxamide core with dihydrochloride salt.
- Key Features :
- Implications : Despite sharing the dihydrochloride salt, the pyrazole-carboxamide scaffold targets plasma kallikrein, demonstrating how salt forms serve diverse therapeutic roles.
Tabulated Comparison of Key Parameters
| Compound Name | Core Structure | Substituents/Modifications | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1-(Isoquinolin-5-yl)piperazin-2-one diHCl | Isoquinoline + lactam | Direct linkage, diHCl | 336.22 | Lactam, aromatic N |
| 1-(5-Bromopyridin-2-yl)piperazin-2-one diHCl | Pyridine + lactam | Bromine, diHCl | 336.06 | Lactam, Br substituent |
| 1-(Isoquinolin-5-yl)piperidin-4-one | Isoquinoline + ketone | Piperidin-4-one ring | 255.30 | Ketone |
| 1-(8-Chloroisoquinolin-5-yl)sulfonylpiperazine diHCl | Isoquinoline + sulfonyl | Sulfonyl linker, Cl substituent | 428.29 | Sulfonyl, Cl |
| Berotralstat diHCl | Pyrazole-carboxamide | Trifluoromethyl, cyclopropyl | 635.49 | Carboxamide, diHCl |
Research Findings and Implications
- Structural Impact on Solubility : The dihydrochloride salt universally improves aqueous solubility across analogs, critical for oral bioavailability .
- Role of Aromatic Systems: Isoquinoline derivatives exhibit superior binding to targets requiring extended aromatic interactions (e.g., kinase inhibitors) compared to pyridine analogs .
- Functional Group Effects : Lactam rings (piperazin-2-one) enhance target engagement via hydrogen bonding, whereas ketones (piperidin-4-one) may reduce potency .
Biological Activity
1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride, with the molecular formula C13H14Cl2N3O and a CAS number of 1803593-03-4, is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological implications, and relevant case studies.
The synthesis of this compound typically involves the reaction of isoquinoline derivatives with piperazine derivatives. The reaction conditions are optimized to enhance yield and purity, often performed under controlled temperature and pressure settings. The compound exists as a dihydrochloride salt, which improves its solubility in aqueous environments, making it suitable for various biological assays.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme critical for purine biosynthesis in pathogens such as Mycobacterium tuberculosis. This inhibition can lead to reduced proliferation of these pathogens, highlighting the compound's potential as an antimicrobial agent.
The compound may exert its effects through several mechanisms:
- Enzyme Inhibition : By inhibiting IMPDH, it interferes with nucleotide synthesis in pathogens.
- Receptor Modulation : Potential interactions with dopamine receptors (D2 and D3) suggest neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Neuroprotective Effects
Recent studies have indicated that compounds structurally similar to this compound exhibit neuroprotective effects. For instance, hybrid compounds that incorporate piperazine moieties have shown promise in mitigating symptoms of Parkinson's disease by acting on dopamine receptors. The D3 receptor's preferential agonism has been linked to antioxidant activity, which is crucial for protecting dopaminergic neurons from oxidative stress .
Antimicrobial Activity
The inhibition of IMPDH positions this compound as a potential candidate for developing new antimicrobial therapies. Studies have demonstrated that targeting this enzyme can effectively reduce the viability of Mycobacterium tuberculosis, indicating a pathway for therapeutic application against resistant strains.
Case Studies and Research Findings
Research into the biological activity of similar compounds has provided insights into their efficacy:
These findings underscore the importance of structural modifications in enhancing biological activity and selectivity towards specific receptors.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride, and what key intermediates are involved?
- The compound is typically synthesized via nucleophilic substitution or coupling reactions involving isoquinoline and piperazine derivatives. For example, similar piperazine-based compounds are prepared by reacting halogenated intermediates (e.g., chlorinated isoquinoline) with piperazine under reflux in polar aprotic solvents like DMF or acetonitrile . Purification often involves column chromatography or recrystallization, with dihydrochloride salt formation achieved using HCl gas or concentrated hydrochloric acid .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Key methods include:
- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm regiochemistry and proton environments .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC (reverse-phase C18 columns) to assess purity (>95% is standard for research-grade material) .
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Based on safety data for analogous piperazine dihydrochlorides:
- Use gloves, lab coats, and goggles to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical advice if irritation persists .
Q. How can researchers preliminarily evaluate the biological activity of this compound?
- Initial screens often include:
- In vitro receptor binding assays (e.g., serotonin or dopamine receptor panels due to piperazine’s affinity for CNS targets) .
- Enzyme inhibition studies (e.g., kinase or phosphatase assays) using fluorometric or colorimetric readouts .
- Cytotoxicity profiling (MTT or resazurin assays) in cell lines to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. Tools like Gaussian or ORCA are used to model intermediates and optimize solvent effects .
- Molecular dynamics simulations assess solubility and stability in biological matrices, guiding formulation studies .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Cross-validate results using:
- Metabolite profiling (LC-MS/MS) to identify active/inactive derivatives in vivo .
- Pharmacokinetic modeling (e.g., PBPK) to account for bioavailability differences .
- Tissue-specific microdialysis to measure compound concentrations at target sites .
Q. How can reaction conditions be tailored to improve yield and scalability?
- Design of Experiments (DoE) methodologies systematically vary parameters (temperature, solvent, catalyst loading). For example, microwave-assisted synthesis reduces reaction times for piperazine coupling .
- Continuous flow reactors enhance heat/mass transfer and minimize side reactions compared to batch processes .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies :
- Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and analyze degradation products via LC-MS .
- Thermal stability is tested using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. How do researchers investigate receptor binding kinetics and selectivity for this compound?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (Kd) and thermodynamic parameters .
- Cryo-EM or X-ray co-crystallography with target proteins reveal binding modes and guide structure-activity relationship (SAR) studies .
Methodological Notes
- Data Validation : Cross-reference experimental results with computational predictions (e.g., docking scores vs. SPR data) to confirm mechanistic hypotheses .
- Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) meticulously, as subtle changes can impact piperazine derivative synthesis .
Disclaimer : These FAQs are synthesized from peer-reviewed methodologies and analogous compounds due to limited direct data on this compound. Further literature review and experimental validation are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
